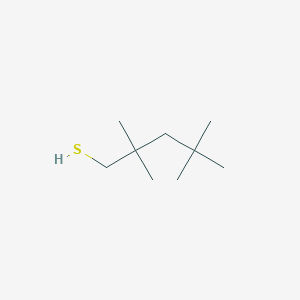
tert-Nonyl mercaptan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Nonyl mercaptan is an organic compound with the molecular formula C9H20S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Nonyl mercaptan typically involves the reaction of 2,2,4,4-Tetramethylpentane with a thiolating agent. One common method is the reaction of 2,2,4,4-Tetramethylpentane with hydrogen sulfide (H2S) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of specialized equipment and catalysts can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Nonyl mercaptan undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
tert-Nonyl mercaptan has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Nonyl mercaptan involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar structure but lacking the thiol group.
2,2,4-Trimethylpentane: Another hydrocarbon with a slightly different structure.
2,2,4,4-Tetramethylpentane-1-ol: An alcohol derivative with a hydroxyl group instead of a thiol group.
Uniqueness
tert-Nonyl mercaptan is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and properties. This makes it valuable in various chemical and industrial applications where thiol functionality is required.
Propriétés
Numéro CAS |
25360-10-5; 67952-62-9 |
|---|---|
Formule moléculaire |
C9H20S |
Poids moléculaire |
160.32 |
Nom IUPAC |
2,2,4,4-tetramethylpentane-1-thiol |
InChI |
InChI=1S/C9H20S/c1-8(2,3)6-9(4,5)7-10/h10H,6-7H2,1-5H3 |
Clé InChI |
GIHYOCFYKBPKKF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)CS |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















